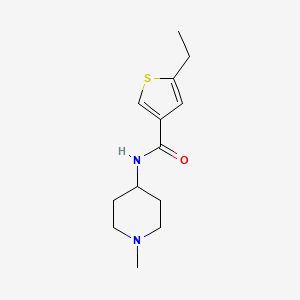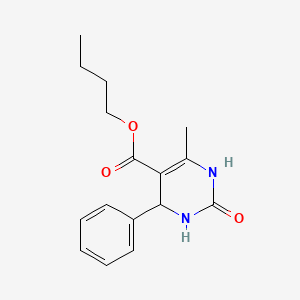![molecular formula C17H19FN2O2 B4936107 N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the aminoalkylindole family and has been shown to have potent activity at the CB1 and CB2 receptors in the human body.
作用机制
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide acts as an agonist at the CB1 and CB2 receptors in the human body. These receptors are part of the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes including pain, inflammation, and mood. By activating these receptors, this compound is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease pain sensitivity in a dose-dependent manner, indicating its potent analgesic effects. Additionally, this compound has been shown to decrease inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of using N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide in lab experiments is its potency. It has been shown to have potent activity at the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, the synthesis method for this compound is relatively simple, making it easy to produce in large quantities.
One limitation of using this compound in lab experiments is its potential for abuse. As a synthetic cannabinoid, this compound has the potential to produce psychoactive effects in humans, which may make it difficult to use in certain types of studies. Additionally, the long-term effects of this compound use are not well understood, which may limit its potential therapeutic applications.
未来方向
There are several potential future directions for research on N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide. One area of interest is the development of novel analogs with improved therapeutic properties. Additionally, further studies are needed to determine the long-term effects of this compound use and its potential for abuse. Finally, additional research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound, which may lead to the development of new therapies for chronic pain and inflammatory diseases.
合成方法
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide is synthesized by reacting 2-fluorobenzoyl chloride with 2-methoxyphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis method for this compound is relatively simple and has been well established in the literature.
科学研究应用
N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methoxyanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-13(19-15-10-6-7-11-16(15)22-2)17(21)20-14-9-5-4-8-12(14)18/h4-11,13,19H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKNONXIQXSLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)


![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
